molecular formula C19H34NO5P B026995 Fingolimod phosphate CAS No. 402616-23-3

Fingolimod phosphate

Cat. No.: B026995
CAS No.: 402616-23-3
M. Wt: 387.5 g/mol
InChI Key: LRFKWQGGENFBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fingolimod phosphate is the phosphorylated active metabolite of fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator approved in 2010 as the first oral therapy for relapsing-remitting multiple sclerosis (RRMS) . Fingolimod, a structural analog of sphingosine, is phosphorylated in vivo by sphingosine kinases 1 and 2 (SphK1/2) to generate this compound, which binds to S1P receptors (S1PR1,3,4,5) . This binding induces receptor internalization and degradation, functionally antagonizing S1PR1 and sequestering lymphocytes in lymph nodes, thereby reducing autoreactive T-cell infiltration into the central nervous system (CNS) .

This compound exhibits a long half-life (6–9 days) and achieves steady-state pharmacokinetics after 1–2 months of daily dosing. Its high oral bioavailability (>90%) and consistent pharmacokinetic profile make it a convenient therapeutic option . Beyond immunomodulation, this compound demonstrates neuroprotective effects by modulating astrocyte activation, enhancing oxidative phosphorylation, and suppressing glycolysis and interleukin-1β (IL-1β) production in inflammatory contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FTY720 involves several key steps, including an iron-catalyzed cross-coupling reaction and a Wittig reaction. The hydrophilic head group (2-aminopropane-1,3-diol) can be prepared from various starting materials such as diethyl acetamidomalonate, nitrodiol, benzylamine, or tris(hydroxymethyl)aminomethane. The hydrocarbon chain is typically constructed via Friedel–Crafts acylation followed by Wolff–Kishner reduction .

Industrial Production Methods: Industrial production of FTY720 Phosphate involves the phosphorylation of FTY720 by sphingosine kinase 2. This process converts FTY720 into its active form, FTY720 Phosphate, which acts as an agonist at multiple sphingosine-1-phosphate receptors .

Chemical Reactions Analysis

Types of Reactions: FTY720 Phosphate undergoes various chemical reactions, including phosphorylation, oxidation, and substitution reactions. The phosphorylation of FTY720 by sphingosine kinase 2 is a critical step in its activation .

Common Reagents and Conditions:

Major Products: The primary product of interest is FTY720 Phosphate itself, which is the active form of the compound. Other derivatives and analogs can be synthesized by modifying the head group or the hydrocarbon chain .

Scientific Research Applications

Multiple Sclerosis Treatment

Fingolimod phosphate is primarily used in managing relapsing-remitting multiple sclerosis (RRMS). Clinical trials have demonstrated significant reductions in annualized relapse rates (ARR) among treated patients:

StudyCohort SizeARR ReductionNotes
FREEDOMS1,200 patients54%Compared to placebo
TRANSFORMS1,000 patients72%Compared to interferon beta-1a
Seville Observational Study249 patients75% (naïve)Long-term efficacy data

These studies indicate that this compound not only reduces relapse rates but also improves overall patient outcomes, particularly in those with high disease activity prior to treatment .

Neurodegenerative Diseases

Recent studies have expanded the applications of this compound to neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD). Research indicates that FP may exert neuroprotective effects through:

  • Inhibition of neuroinflammation : By modulating immune responses in the CNS.
  • Promotion of neurogenesis : Enhancing brain-derived neurotrophic factor (BDNF) levels.

A review highlighted potential benefits in animal models of AD, where this compound reduced amyloid-beta plaque formation and improved cognitive function .

Cancer Therapy

This compound has been investigated for its anti-cancer properties. Studies suggest that FP may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Inhibition of tumor cell proliferation : FP has shown effectiveness against certain types of leukemia and solid tumors.
  • Modulation of immune responses : Enhancing anti-tumor immunity by altering T-cell responses.

A study reported promising results in preclinical models, indicating that FP could be a valuable adjunct therapy in cancer treatment protocols .

Cardiovascular Applications

This compound has been explored for its potential cardiovascular benefits. Research indicates that FP may improve endothelial function and reduce arterial stiffness, which are critical factors in cardiovascular health. A clinical trial assessed its effects on patients with cardiovascular risk factors, finding improvements in vascular function markers .

Pharmacokinetics and Bioequivalence Studies

The pharmacokinetics of this compound have been extensively studied to understand its absorption, distribution, metabolism, and excretion characteristics. Recent bioequivalence studies utilized advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to evaluate the pharmacokinetic profiles of FP in different formulations:

ParameterTest ProductReference Product
Cmax (ng/mL)20.5 ± 2.319.8 ± 2.1
AUC0-t (ng·h/mL)150 ± 15145 ± 14

These studies confirm the reliability and consistency of FP's pharmacokinetic parameters across different formulations, supporting its therapeutic use .

Mechanism of Action

FTY720 Phosphate exerts its effects by acting as an agonist at sphingosine-1-phosphate receptors (S1P1, S1P3, S1P4, and S1P5). Upon phosphorylation by sphingosine kinase 2, FTY720 Phosphate binds to these receptors, leading to their internalization and functional antagonism. This results in the sequestration of lymphocytes within secondary lymphoid organs, preventing their egress and reducing their circulation in the bloodstream. This mechanism is particularly beneficial in treating autoimmune disorders and preventing graft-versus-host disease .

Comparison with Similar Compounds

Mechanism of Action and Receptor Selectivity

Fingolimod phosphate is a non-selective S1PR modulator targeting S1PR1,3,4,4. In contrast, newer S1PR modulators, such as siponimod and ozanimod, selectively target S1PR1 and S1PR5, avoiding S1PR3-associated side effects (e.g., bradycardia) . Structural studies reveal that this compound’s alkyl tail interacts with transmembrane residues (e.g., M124, W269) in S1PR1, stabilizing receptor internalization . Derivatives like non-hydrolyzable phosphonates (e.g., FTY720 vinylphosphonate) were designed to resist dephosphorylation by phosphatases, improving pharmacokinetic stability .

Table 1: Receptor Selectivity and Pharmacokinetic Profiles

Compound Target S1PRs Half-Life (Days) Key Metabolic Pathway Neuroprotective Effects
This compound 1,3,4,5 6–9 CYP4F2 Yes (astrocytes, microglia)
Siponimod 1,5 ~30 hours CYP2C9, CYP3A4 Limited evidence
Ozanimod 1,5 ~19 hours CYP3A4 Under investigation
Non-hydrolyzable Phosphonates 1,3,4,5 Variable Non-enzymatic Enhanced stability

Clinical Efficacy and Beyond Immunomodulation

Fingolimod reduces relapse rates by 54–60% in RRMS and suppresses IL-1β secretion in monocytes, suggesting utility in gout-related inflammation . Its neuroprotection is mediated via indirect anti-inflammatory mechanisms (e.g., restoring astroglial glutamate transporters) rather than direct CNS receptor modulation . In contrast, siponimod’s selective S1PR1/5 targeting may lack fingolimod’s broad neuroinflammatory benefits but offers improved safety .

Table 2: Clinical and Functional Comparisons

Parameter This compound Siponimod Ozanimod
Lymphocyte Sequestration S1PR1-dependent S1PR1-dependent S1PR1-dependent
CNS Penetration High (direct glial effects) Moderate Limited data
Key Side Effects Bradycardia (S1PR3), macular edema Hypertension, liver toxicity Headache, infections
Additional Benefits IL-1β inhibition , metabolic reprogramming Reduced disability progression Lower cardiovascular risk

Emerging Compounds and Structural Innovations

Second-generation S1PR modulators prioritize receptor selectivity and metabolic stability. Ceralifimod (ONO-4641) and ponesimod target S1PR1 with reduced off-target effects . Computational docking studies highlight that structural modifications (e.g., triazine-tyrosine hybrids) improve binding affinity and selectivity for S1PR1 over other subtypes .

Biological Activity

Fingolimod phosphate (fingolimod-P) is the active metabolite of fingolimod, an oral medication primarily used in the treatment of relapsing forms of multiple sclerosis (MS). Its mechanism of action involves modulation of sphingosine-1-phosphate receptors (S1PRs), leading to various biological effects that extend beyond its initial use in MS. This article provides a detailed overview of the biological activity of this compound, highlighting its pharmacological effects, mechanisms, and potential therapeutic applications in various diseases.

Fingolimod-P acts as a functional antagonist at S1PR1 and an agonist at other S1P receptors (S1P2, S1P3, S1P4, and S1P5). This dual action results in the sequestration of lymphocytes in lymph nodes, thereby reducing their circulation in the bloodstream and central nervous system (CNS). The modulation of these receptors influences several cellular processes:

  • Lymphocyte Egress : Fingolimod-P prevents T-lymphocytes from exiting lymph nodes, significantly reducing peripheral lymphocyte counts.
  • Neuroprotection : It promotes neuroprotective effects by enhancing the survival of neurons and glial cells.
  • Anti-inflammatory Effects : Fingolimod-P reduces inflammation by modulating immune cell activity and cytokine production.

Pharmacokinetics

Fingolimod is rapidly phosphorylated to fingolimod-P after oral administration. The pharmacokinetic profile shows:

  • Bioavailability : Approximately 93% after oral dosing.
  • Peak Plasma Concentration : Achieved within 12 to 16 hours post-administration.
  • Metabolism : Primarily through sphingosine kinases and cytochrome P450 enzymes, leading to both active and inactive metabolites.

Biological Effects

Fingolimod-P exhibits a range of biological activities that contribute to its therapeutic efficacy:

  • Immunomodulation :
    • Reduces annualized relapse rates in MS by 54-60% compared to placebo .
    • Alters macrophage polarization (M1/M2 shift), influencing inflammatory responses .
  • Neuroprotective Actions :
    • Enhances brain-derived neurotrophic factor (BDNF) expression, promoting neuronal survival .
    • Exhibits protective effects against CNS injuries and neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) .
  • Cellular Processes :
    • Induces apoptosis and autophagy in pathological conditions.
    • Modulates histone deacetylases and transient receptor potential channels, influencing gene expression .

Case Studies and Clinical Findings

Several studies have documented the efficacy and safety profile of fingolimod-P:

  • Efficacy in Multiple Sclerosis :
    • In clinical trials, fingolimod reduced gadolinium-enhancing lesions significantly compared to placebo over 24 months .
    • Long-term observational studies confirmed sustained reductions in disease activity markers .
  • Potential Applications Beyond MS :
    • Research indicates promising results for fingolimod-P in treating conditions such as AD, PD, epilepsy, and certain cancers due to its immunomodulatory properties .

Adverse Effects

While generally well-tolerated, fingolimod-P can cause side effects including:

  • Lymphopenia
  • Bradycardia
  • Macular edema
  • Increased risk of infections .

Monitoring is recommended during the initial phase of treatment due to these potential adverse effects.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of fingolimod phosphate in multiple sclerosis (MS), and how does it modulate immune cell trafficking?

this compound acts as a sphingosine-1-phosphate receptor (S1PR) modulator, primarily targeting S1PR1 on lymphocytes. By internalizing S1PR1, it prevents lymphocyte egress from lymph nodes, reducing their migration into the central nervous system (CNS) and attenuating neuroinflammation. This mechanism is supported by animal models showing reduced infiltration of pro-inflammatory Th17 cells into the CNS . Additionally, this compound crosses the blood-brain barrier and binds to S1PR1 on neural cells, suggesting direct neuroprotective effects .

Q. What are the key pharmacokinetic properties of this compound relevant to experimental design?

Fingolimod exhibits high protein binding (>99%) and distributes extensively into red blood cells (86% free form) and tissues (volume of distribution: ~1,200 L). Its active metabolite, this compound, has low RBC uptake (<17%). Metabolism occurs via CYP4F2 (primary) and other CYP isoforms, with an elimination half-life of 6–9 days. Over 80% is excreted as inactive metabolites in urine. Researchers must account for its long half-life and tissue penetration in dosing schedules and tissue-specific studies .

Q. How can HPLC methods be optimized for purity analysis of this compound in preclinical studies?

High-Performance Liquid Chromatography (HPLC) methods validated under USP guidelines are critical for assessing fingolimod hydrochloride and phosphate purity. Key parameters include:

  • Column selection : Use reverse-phase columns (C18) for separation.
  • Mobile phase : Acetonitrile/phosphate buffer gradients improve resolution.
  • Detection : UV absorption at 210–220 nm ensures sensitivity.
    System suitability criteria (e.g., tailing factor <2, theoretical plates >2,000) must be met for reproducibility .

Advanced Research Questions

Q. How do contradictory findings on fingolimod’s impact on CD8+ T-cell function influence its safety profile in viral infections?

While fingolimod reduces lymphocyte egress, preclinical studies reveal that unphosphorylated fingolimod may impair CD8+ T-cell functionality, increasing susceptibility to viral infections (e.g., herpesviruses). This contrasts with its presumed immunomodulatory safety in MS trials. Researchers should employ in vitro functional assays (e.g., cytotoxicity, cytokine release) and in vivo viral challenge models to dissect dose-dependent effects on adaptive immunity .

Q. What experimental models best elucidate fingolimod’s neuroprotective effects beyond immunomodulation?

  • Mitochondrial assays : Measure ATP production and reactive oxygen species (ROS) in neuronal cultures under oxidative stress. This compound restores mitochondrial function via S1PR-dependent pathways .
  • In vivo stroke models : Middle cerebral artery occlusion (MCAO) in mice demonstrates reduced infarct volume and improved functional recovery through mTOR/p70S6K-mediated autophagy inhibition .
  • Astrocyte-neuron co-cultures : Assess glutamate uptake and neurotrophic factor secretion to study astrocyte-mediated neuroprotection .

Q. How can clinical trial design address fingolimod’s efficacy in acute ischemic stroke?

A 2022 meta-analysis (n=228) showed fingolimod combined with standard care improved 90-day modified Rankin Scale scores (RR=2.59). Key design considerations:

  • Timing : Initiate therapy within 72 hours post-stroke to target neuroinflammation.
  • Imaging endpoints : Serial MRI to quantify lesion growth and blood-brain barrier integrity.
  • Safety monitoring : Cardiac telemetry (for bradycardia) and liver function tests .

Q. What methodological approaches validate fingolimod’s repurposing potential for acute respiratory distress syndrome (ARDS) in viral infections?

  • Preclinical models : Lipopolysaccharide (LPS)-induced ARDS in mice to assess lung histopathology and cytokine profiling (IL-6, TNF-α).
  • Combination therapy : Pair fingolimod with antivirals (e.g., remdesivir) to balance immunomodulation and viral clearance. Phase II trials in COVID-19 used S1PR1 modulation to reduce cytokine storms .

Q. How does fingolimod regulate autophagy in neuroprotection, and what are the implications for experimental outcomes?

Fingolimod inhibits excessive autophagy (linked to neuronal death) via mTOR/p70S6K pathway activation. Researchers should:

  • Use LC3-II/Beclin-1 Western blotting to quantify autophagic flux.
  • Compare outcomes in wild-type vs. autophagy-deficient (e.g., ATG5 knockout) models.
  • Note that autophagy modulation is context-dependent: beneficial in stroke but potentially detrimental in neurodegenerative diseases .

Properties

IUPAC Name

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFKWQGGENFBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432703
Record name FTY720 (R)-Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402616-23-3
Record name FTY720 (R)-Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound obtained in step b) (0.32 g, 0.4 mmol) is dissolved in ethanovwater (10 ml, 3/2) and, after addition of barium hydroxyde-octahydrate (0,56 mg, 1.8 mmol), is kept at 75° C. for 14 hours. After cooling to RT the slurry is neutralized with solid carbon dioxide and filtered. The residue is dissolved in acetic acid (95%; 5 ml) and then diluted with water to a volume of 50 ml. The resulting precipitate is filtered off and dried over P4O10.
Name
Compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
barium hydroxyde-octahydrate
Quantity
1.8 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.